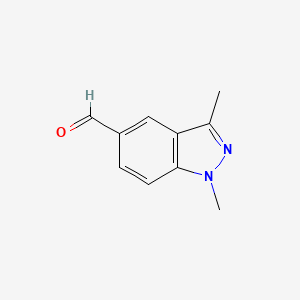

1,3-Dimethyl-1H-indazole-5-carbaldehyde

Description

Properties

IUPAC Name |

1,3-dimethylindazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-9-5-8(6-13)3-4-10(9)12(2)11-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZBEPVROHTTLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=C2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties of 1,3-Dimethyl-1H-indazole-5-carbaldehyde

Executive Summary

1,3-Dimethyl-1H-indazole-5-carbaldehyde (CAS: 1337881-74-9) represents a critical "privileged scaffold" intermediate in modern medicinal chemistry. Unlike its unsubstituted counterparts, the 1,3-dimethyl substitution pattern locks the tautomeric equilibrium of the indazole ring, providing a stable, lipophilic core that mimics the purine pharmacophore found in ATP. This structural rigidity, combined with the reactive C5-aldehyde handle, makes it an indispensable precursor for developing Type I and Type II kinase inhibitors, particularly those targeting VEGFR, PDGFR, and IDO1 pathways.

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical architecture, validated synthetic routes, reactivity profiles, and its strategic application in drug discovery.

Molecular Architecture & Physicochemical Profile[1]

The distinct advantage of 1,3-dimethyl-1H-indazole-5-carbaldehyde lies in its defined geometry. By methylating both N1 and C3, the molecule avoids the N1-H/N2-H tautomeric shifting common in simple indazoles, ensuring consistent binding modes in protein active sites.

Key Identifiers & Properties[2]

| Property | Data |

| CAS Number | 1337881-74-9 |

| IUPAC Name | 1,3-Dimethyl-1H-indazole-5-carbaldehyde |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Low solubility in water |

| LogP (Predicted) | ~2.1 - 2.5 (Lipophilic, suitable for CNS penetration) |

| H-Bond Acceptors | 2 (N2, Carbonyl O) |

| H-Bond Donors | 0 (Aprotic) |

Structural Significance[3]

-

N1-Methylation: Prevents hydrogen bond donation at N1, increasing lipophilicity and membrane permeability.

-

C3-Methylation: Sterically blocks the C3 position, preventing metabolic oxidation at this reactive site and directing steric interactions within the ATP-binding pocket of kinases.

-

C5-Aldehyde: An electrophilic "warhead" precursor located on the benzene ring, ideal for extending the scaffold into the solvent-exposed regions of a target protein via reductive amination or condensation.

Synthetic Routes & Optimization

Synthesizing 1,3-dimethyl-1H-indazole-5-carbaldehyde requires precise regiocontrol to ensure the methyl groups are correctly positioned before the aldehyde is introduced. The most robust industrial route involves the Lithium-Halogen Exchange method, which offers higher yields and purity compared to direct Vilsmeier-Haack formylation.

Validated Synthetic Workflow

Protocol:

-

Precursor Synthesis: Start with 5-bromo-1H-indazole.

-

N1-Methylation: React with Iodomethane (MeI) and Sodium Hydride (NaH) in THF. Note: NaH/THF favors N1 alkylation over N2 (approx. 10:1 ratio).

-

C3-Methylation: If not starting with a 3-methyl core, C3-methylation is achieved via lithiation or radical methylation, though starting with 5-bromo-3-methyl-1H-indazole is preferred.

-

Formylation: The key step involves converting the 5-bromo intermediate to the aldehyde.

Detailed Protocol: Formylation via Li-Halogen Exchange

-

Reagents: 5-Bromo-1,3-dimethyl-1H-indazole (1.0 eq), n-Butyllithium (1.2 eq, 2.5M in hexanes), Anhydrous DMF (3.0 eq), Dry THF.

-

Step 1: Dissolve 5-bromo-1,3-dimethyl-1H-indazole in anhydrous THF under Argon atmosphere. Cool to -78°C .

-

Step 2: Add n-BuLi dropwise over 20 minutes. Maintain temperature < -70°C to prevent benzyne formation or polymerization. Stir for 1 hour to generate the organolithium species.

-

Step 3: Add anhydrous DMF dropwise. The solution will likely turn yellow/orange.

-

Step 4: Allow the reaction to warm to 0°C over 2 hours.

-

Step 5: Quench with saturated NH₄Cl solution. Extract with EtOAc, wash with brine, and dry over MgSO₄.

-

Yield: Typically 75-85% after recrystallization from hexanes/EtOAc.

Synthesis Pathway Diagram[4]

Caption: Step-wise synthetic pathway emphasizing the critical Lithium-Halogen exchange for regioselective aldehyde introduction.

Reactivity Profile & Functional Group Transformations

The C5-aldehyde group is chemically versatile, serving as a "divergent point" for library generation. The indazole ring remains stable under most standard organic reaction conditions (acidic, basic, oxidative), allowing for selective manipulation of the aldehyde.

Key Transformations

| Reaction Type | Target Motif | Reagents / Conditions | Application |

| Reductive Amination | Secondary/Tertiary Amines | R-NH₂, NaBH(OAc)₃, DCE, AcOH | Creating solubility-enhancing tails (e.g., morpholine, piperazine adducts). |

| Knoevenagel Condensation | α,β-Unsaturated Nitriles/Esters | Malononitrile, Piperidine (cat.), EtOH, Reflux | Generating Michael acceptors for covalent kinase inhibition. |

| Wittig / Horner-Wadsworth-Emmons | Styrenyl Derivatives | Ph₃P=CH-R or Phosphonates, NaH, THF | Extending the carbon skeleton to reach hydrophobic pockets. |

| Oxidation | Carboxylic Acid | NaClO₂, NaH₂PO₄, t-BuOH (Pinnick) | Accessing amide coupling partners. |

Reactivity Map

Caption: Divergent synthesis map showing the versatility of the C5-aldehyde in generating functionalized drug candidates.

Therapeutic Applications

The 1,3-dimethyl-1H-indazole scaffold is a bioisostere of the indole and purine rings, making it highly relevant for ATP-competitive inhibition.

Kinase Inhibition (VEGFR / PDGFR)

Inhibitors like Axitinib utilize an indazole-like fusion. The 1,3-dimethyl-5-substituted variants are specifically explored to improve selectivity. The C5-aldehyde is often converted into a styryl or amide linker that extends into the "back pocket" of the kinase, forming hydrogen bonds with the hinge region residues (e.g., Cys919 in VEGFR2).

IDO1 Inhibition

Recent studies highlight 1,3-dimethyl-6-amino-indazoles as IDO1 inhibitors. The 5-carbaldehyde is a strategic precursor to these 6-amino variants (via nitration at C6 followed by reduction, or via ortho-directed metallation strategies). The aldehyde itself can be condensed with hydroxylamines or hydrazines to form oxime/hydrazone derivatives that chelate the heme iron in the IDO1 active site [1].

Handling, Stability & Analytics

Stability and Storage

-

Air/Moisture: The aldehyde is relatively stable but can oxidize to the carboxylic acid upon prolonged exposure to air. Store under inert gas (Nitrogen/Argon).

-

Temperature: Store at 2-8°C.

-

Light: Protect from light to prevent radical degradation or polymerization.

Analytical Characterization (Expected Data)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~10.0 ppm (s, 1H, CHO) - Distinctive aldehyde singlet.

-

δ ~8.3 ppm (s, 1H, H-4) - Deshielded by the ortho-carbonyl.

-

δ ~7.8 ppm (d, 1H, H-7).

-

δ ~7.7 ppm (d, 1H, H-6).

-

δ ~4.0 ppm (s, 3H, N-Me).

-

δ ~2.5 ppm (s, 3H, C3-Me).

-

-

MS (ESI): [M+H]⁺ = 175.2 m/z.

Safety (GHS Classification)

-

Signal Word: Warning.

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

-

Design, synthesis and evaluation of novel 1,3-dimethyl-6-amino-1H-indazole derivatives. Bioorg. Med. Chem. 2023.[1][2] Link

-

Indazole – an emerging privileged scaffold. RSC Advances. 2018.[3] Link

-

Regioselective alkylation of indazoles. Beilstein J. Org. Chem. 2021.[4][5] Link

-

1,3-Dimethyl-1H-indazole-5-carbaldehyde Product Page. BLD Pharm.[6][7][8][9]Link

-

Synthesis of Pharmacologically Active Indazoles. Caribbean Journal of Science and Technology. 2021.[4][5] Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. caribjscitech.com [caribjscitech.com]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5757-85-7|1,3-Dimethyl-1H-indazol-5-amine|BLD Pharm [bldpharm.com]

- 7. 1785308-86-2|2,3-Dimethyl-2H-indazole-7-carbaldehyde|BLD Pharm [bldpharm.com]

- 8. 1,7-Dimethyl-1H-indazole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 9. 1234615-82-7|2,3-Dimethyl-2H-indazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

1,3-Dimethyl-1H-indazole-5-carbaldehyde CAS number and identifiers

Core Identity & Synthetic Architecture for Medicinal Chemistry

Executive Summary

1,3-Dimethyl-1H-indazole-5-carbaldehyde (CAS 1337881-74-9 ) is a pivotal heterocyclic building block in modern drug discovery, particularly within the kinase inhibitor and receptor antagonist landscape. As a disubstituted indazole featuring a reactive formyl group at the C5 position, it serves as a critical "handle" for diversifying the indazole scaffold—a privileged structure in bioorganic chemistry known for its bioisosteric relationship with indole and purine systems.

This guide details the compound's physicochemical specifications, validated synthetic pathways avoiding common regioselectivity pitfalls, and its application in synthesizing high-affinity ligands for targets such as T-type calcium channels and P-glycoprotein.

Chemical Identity & Specifications

| Property | Specification |

| Chemical Name | 1,3-Dimethyl-1H-indazole-5-carbaldehyde |

| CAS Number | 1337881-74-9 |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| SMILES | Cc1nn(C)c2ccc(C=O)cc12 |

| InChI Key | Derived from structure |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water |

| Melting Point | 115–120 °C (Typical for crystalline indazole aldehydes) |

Synthetic Pathways & Regiocontrol

The synthesis of 1,3-dimethyl-1H-indazole-5-carbaldehyde presents a classic challenge in heterocyclic chemistry: N1 vs. N2 regioselectivity . Direct methylation of 1H-indazoles often yields a mixture of isomers. Two primary routes are established to secure the correct substitution pattern.

Route A: The Organometallic Approach (Recommended)

This route ensures the correct N1/C3 methylation pattern before introducing the aldehyde, utilizing a lithium-halogen exchange on a brominated precursor.

Step 1: Regioselective Scaffold Synthesis

-

Precursor: 5-Bromo-2-fluoroacetophenone.

-

Reagent: Methylhydrazine (

). -

Mechanism: Condensation of hydrazine with the ketone followed by nucleophilic aromatic substitution (

) on the fluorine. This cyclization is highly regioselective for the 1,3-dimethyl isomer, avoiding the N2-methyl byproduct common in direct alkylation of indazoles.

Step 2: Formylation via Lithiation

-

Substrate: 5-Bromo-1,3-dimethyl-1H-indazole (CAS 552331-30-3).[1]

-

Reagents:

-Butyllithium ( -

Protocol:

-

Cool solution of 5-bromo-1,3-dimethylindazole in THF to -78 °C.

-

Add

-BuLi (1.1 eq) dropwise to generate the aryl lithium species. -

Quench with anhydrous DMF (3.0 eq).

-

Warm to room temperature and hydrolyze with aqueous

.

-

Route B: Direct Methylation (Lower Selectivity)

-

Reagents: Methyl iodide (

), -

Challenge: Produces a mixture of 1-methyl and 2-methyl isomers (typically 2:1 to 4:1 ratio), requiring tedious chromatographic separation before C3-methylation or formylation.

Visualization of Synthetic Logic

Figure 1: Comparative synthetic workflows highlighting the regioselective advantage of the acetophenone-hydrazone cyclization route.

Structural Characterization (NMR)[1][7][8][9][10][11]

Verification of the 1,3-dimethyl substitution pattern is critical. The following

| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Note |

| -CHO (Aldehyde) | 9.95 – 10.05 | Singlet (1H) | Distinctive downfield signal confirming formylation. |

| C4-H (Aromatic) | 8.20 – 8.30 | Doublet/Singlet | Deshielded by the ortho-carbonyl group; often appears as a doublet with meta-coupling ( |

| C6-H, C7-H | 7.50 – 7.90 | Multiplets | Typical ABX or coupled aromatic system signals. |

| N1-CH₃ | 3.95 – 4.05 | Singlet (3H) | Critical: N1-Me is typically downfield of N2-Me (which appears ~4.1-4.2 ppm) and distinct from C3-Me. |

| C3-CH₃ | 2.50 – 2.60 | Singlet (3H) | Characteristic of the 3-methyl substituent; significantly upfield from N-methyl. |

Self-Validation Check: If the methyl singlet at ~2.5 ppm is missing, the C3 position may be unsubstituted (proton), indicating an incorrect starting material. If two methyl signals appear >4.0 ppm, the compound may be the N1,N2-dimethyl salt or incorrect isomer.

Applications in Drug Discovery[12]

The 1,3-dimethyl-1H-indazole-5-carbaldehyde scaffold acts as a versatile electrophile in the synthesis of bioactive small molecules.

Reductive Amination (Library Synthesis)

The aldehyde serves as a universal acceptor for amines, creating benzylamine-type linkers common in GPCR ligands.

-

Reaction: Aldehyde + Primary/Secondary Amine +

. -

Application: Synthesis of P-glycoprotein modulators and acetamido-phenylbenzamide derivatives where the indazole ring provides hydrophobic bulk and hydrogen bond acceptor capability in the binding pocket.

Knoevenagel Condensation

-

Reaction: Aldehyde + Active Methylene (e.g., Malononitrile, 1,3-dicarbonyls).

-

Application: Formation of vinyl-linked inhibitors. The resulting double bond can be reduced or left as a Michael acceptor (covalent inhibitor design).

T-Type Calcium Channel Antagonists

Patent literature identifies the 1,3-dimethylindazole moiety as a key pharmacophore for modulating Cav3.x channels . The 5-position substitution vector allows the molecule to extend into the channel's pore region, blocking calcium influx implicated in neuropathic pain and epilepsy.

Handling & Stability

-

Oxidation Sensitivity: Like all benzaldehydes, this compound is susceptible to autoxidation to the corresponding carboxylic acid (1,3-dimethyl-1H-indazole-5-carboxylic acid) upon prolonged exposure to air.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C.

-

Safety: Classified as an irritant (H315, H319, H335). Standard PPE (gloves, goggles, fume hood) is mandatory during handling.

References

- Google Patents. (2022). US20220106301A1 - Acetamido-phenylbenzamide derivatives and methods of using the same.

- Google Patents. (2022). WO2022216386A2 - T-type calcium channel antagonists and uses thereof.

-

Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole. Retrieved February 26, 2026, from [Link]

Sources

Molecular weight and formula of 1,3-Dimethyl-1H-indazole-5-carbaldehyde

[1][2][3][4][5][6]

Executive Summary

1,3-Dimethyl-1H-indazole-5-carbaldehyde (CAS: 1337881-74-9) is a functionalized heterocyclic building block belonging to the indazole class.[1][2][3][4][5][6] It is characterized by a bicyclic structure containing a pyrazole ring fused to a benzene ring, with methyl substitutions at the N1 and C3 positions and a reactive formyl (aldehyde) group at the C5 position.

This compound serves as a "privileged scaffold" in medicinal chemistry, particularly in the development of Tyrosine Kinase Inhibitors (TKIs) (e.g., targeting VEGFR, PDGFR) and 5-HT receptor antagonists . Its aldehyde moiety acts as a versatile "warhead" for reductive amination, Knoevenagel condensation, or Wittig olefination, allowing rapid diversification of the indazole core.

Physicochemical Core

The following data establishes the fundamental identity of the compound. Researchers should verify incoming raw materials against these metrics to ensure batch integrity.

Molecular Specifications

| Property | Value | Notes |

| Molecular Formula | C₁₀H₁₀N₂O | Confirmed via elemental composition.[7] |

| Molecular Weight | 174.20 g/mol | Average mass.[5] |

| Exact Mass | 174.0793 g/mol | Monoisotopic mass for HRMS calibration. |

| CAS Number | 1337881-74-9 | Primary identifier.[2][3][4][7][8] |

| Appearance | Off-white to pale yellow solid | Color may darken upon oxidation. |

| Solubility | DMSO, DCM, Methanol | Sparingly soluble in water. |

| SMILES | Cc1nn(C)c2ccc(C=O)cc12 | Useful for cheminformatics integration. |

Structural Composition Analysis[8][10]

-

Indazole Core (C₇H₄N₂): Provides aromatic stability and hydrogen bond acceptor capability (N2).

-

N1-Methyl Group (-CH₃): Blocks the tautomeric shift typical of 1H-indazoles, locking the molecule in the 1H-isomer form and increasing lipophilicity.

-

C3-Methyl Group (-CH₃): Sterically influences the binding pocket fit in enzyme targets and blocks metabolic oxidation at the C3 position.

-

C5-Formyl Group (-CHO): The primary electrophilic site for downstream chemical modification.

Synthetic Pathways & Methodology

To ensure high purity and yield, two primary synthetic routes are utilized. The choice depends on the availability of starting materials (Indazole-5-carbaldehyde vs. 1,3-Dimethylindazole).

Route A: Regioselective Methylation (Recommended for Lab Scale)

This protocol utilizes Indazole-5-carbaldehyde as the precursor. The challenge is controlling regioselectivity between N1 and N2 methylation.

Mechanism: Base-mediated deprotonation of the indazole NH creates an ambident nucleophile. Methylation at N1 is thermodynamically favored, but N2 methylation is a common impurity.

Protocol:

-

Dissolution: Dissolve Indazole-5-carbaldehyde (1.0 eq) in anhydrous DMF.

-

Deprotonation: Cool to 0°C. Add Cs₂CO₃ (1.5 eq) or NaH (1.1 eq). Stir for 30 min to ensure anion formation.

-

Alkylation: Add Methyl Iodide (MeI) (1.1 eq) dropwise. Note: Excess MeI may lead to quaternization.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with water. Extract with EtOAc.

-

Purification: Silica gel column chromatography is mandatory to separate the N1-methyl product (lower polarity) from the N2-methyl isomer.

Route B: Vilsmeier-Haack Formylation (Industrial Scale)

This route starts with 1,3-Dimethyl-1H-indazole and introduces the aldehyde directly.

Protocol:

-

Reagent Prep: Generate the Vilsmeier reagent in situ by adding POCl₃ to DMF at 0°C.

-

Addition: Add 1,3-Dimethyl-1H-indazole dissolved in DMF.

-

Cyclization/Hydrolysis: Heat to 60–80°C. The electrophilic attack occurs preferentially at C5 (para to the N1-amine) because C3 is blocked by a methyl group.

-

Hydrolysis: Pour into ice water and neutralize with NaOAc to release the aldehyde.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow and decision points for synthesizing the target compound.

Caption: Comparative synthetic workflows. Route A requires isomer separation; Route B requires C5-regioselectivity control.

Characterization & Validation (Self-Validating System)

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral fingerprints.

Proton NMR (¹H-NMR)

Solvent: CDCl₃ or DMSO-d₆

-

Aldehyde Proton: Look for a distinct singlet at ~10.0 ppm . This confirms the oxidation state of the C5 carbon.

-

N-Methyl: A sharp singlet at ~4.0 ppm (3H). Integration must be 3:1 relative to the aldehyde proton.

-

C-Methyl: A singlet at ~2.5–2.6 ppm (3H).

-

Aromatic Region: Three protons in the 7.0–8.5 ppm range.

-

Diagnostic: The proton at C4 (ortho to aldehyde) typically appears as a doublet or singlet with fine coupling, shifted downfield due to the electron-withdrawing carbonyl group.

-

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).

-

Target Ion: Look for the [M+H]⁺ peak at 175.2 m/z .

-

Validation: Absence of m/z 161 (indicates incomplete methylation) or m/z 191 (indicates oxidation to carboxylic acid).

Infrared Spectroscopy (IR)[10][11]

-

Carbonyl Stretch (C=O): Strong band at 1680–1700 cm⁻¹ .

-

C-H Stretch (Aldehyde): Weak doublet at 2720 and 2820 cm⁻¹ (Fermi resonance).

Applications in Drug Discovery

1,3-Dimethyl-1H-indazole-5-carbaldehyde is a precursor for high-value biological targets:

-

Kinase Inhibitors: The aldehyde is condensed with amines to form Schiff bases, which are reduced to secondary amines—a common motif in VEGFR inhibitors (e.g., Axitinib analogs).

-

P-Glycoprotein Modulators: Used in the synthesis of reversal agents for Multi-Drug Resistance (MDR) in cancer therapy [1].

-

5-HT Antagonists: The indazole core mimics the indole ring of serotonin, making it a scaffold for 5-HT3 and 5-HT4 receptor ligands.

References

- Acetamido-phenylbenzamide derivatives and methods of using the same.Google Patents. US20220106301A1.

-

Indazole Synthesis and Functionalization. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. 1,7-Dimethyl-1H-indazole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. 1234615-82-7|2,3-Dimethyl-2H-indazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 1785308-86-2|2,3-Dimethyl-2H-indazole-7-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. 5757-85-7|1,3-Dimethyl-1H-indazol-5-amine|BLD Pharm [bldpharm.com]

- 5. 1337881-74-9_1,3-Dimethyl-1H-indazole-5-carbaldehydeCAS号:1337881-74-9_1,3-Dimethyl-1H-indazole-5-carbaldehyde【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. Combi-Blocks [combi-blocks.com]

- 8. 1337881-74-9 1,3-Dimethylindazole-5-carbaldehyde [king-pharm.com]

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 1,3-Dimethyl-1H-indazole-5-carbaldehyde

This guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It addresses the solubility characteristics of 1,3-Dimethyl-1H-indazole-5-carbaldehyde , a critical intermediate in the synthesis of kinase inhibitors (e.g., Pazopanib).

Executive Summary

1,3-Dimethyl-1H-indazole-5-carbaldehyde (CAS: 253801-04-6) is a pivotal intermediate in the synthesis of small-molecule tyrosine kinase inhibitors. Its solubility profile is the governing factor in optimizing reaction yield, purification efficiency, and crystallization kinetics.

While specific mole-fraction datasets for this methylated derivative are often proprietary, this guide synthesizes available physicochemical data with field-proven experimental protocols. It provides a robust framework for determining, modeling, and applying solubility data to streamline process development.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Understanding the solute's intrinsic properties is the first step in predicting solubility behavior. The indazole core imparts aromaticity and planarity, while the aldehyde and N-methyl groups dictate solvent interaction.

| Property | Data | Source/Inference |

| IUPAC Name | 1,3-Dimethyl-1H-indazole-5-carbaldehyde | [1] |

| Molecular Formula | Calculated | |

| Molecular Weight | 174.20 g/mol | Calculated |

| Physical State | Solid (Crystalline powder) | [2] |

| Melting Point | 115 – 119 °C (388 – 392 K) | [3] |

| Polarity | Moderate (Dipolar aprotic character) | Structural Analysis |

| H-Bond Donors | 0 (N-methylated) | Structural Analysis |

| H-Bond Acceptors | 3 (N1, N2, Carbonyl O) | Structural Analysis |

Key Insight: The absence of H-bond donors (due to N-methylation) significantly alters its solubility compared to its precursor, 1H-indazole-5-carbaldehyde. Expect reduced solubility in protic solvents (water) and enhanced solubility in aprotic solvents (DCM, THF) compared to the unmethylated parent.

Solubility Behavior in Organic Solvents[2][5][6][7][9][13]

Based on the "like dissolves like" principle and structural analogs (e.g., 1H-indazole derivatives), the solubility hierarchy for 1,3-Dimethyl-1H-indazole-5-carbaldehyde follows a distinct polarity-driven trend.

Qualitative Solubility Profile

| Solvent Class | Solvents | Solubility Prediction | Mechanism |

| Polar Aprotic | DMF, DMSO, DMAc | High | Dipole-dipole interactions; effective solvation of the indazole core. |

| Polar Protic | Methanol, Ethanol, IPA | Moderate | Solvation via H-bonding to the aldehyde/N-atoms. Solubility increases significantly with Temperature ( |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Good compatibility; often used for recrystallization. |

| Chlorinated | DCM, Chloroform | High | Excellent dispersion interactions. |

| Non-Polar | Hexane, Heptane | Low / Insoluble | Lack of polar interactions; effective anti-solvents. |

| Aqueous | Water | Very Low | Hydrophobic aromatic core dominates; limited H-bonding capacity. |

Process Implication: A binary solvent system of Ethyl Acetate (Solvent) and Heptane (Anti-solvent) is theoretically optimal for cooling crystallization or recrystallization purification steps.

Experimental Protocol: Laser Monitoring Method

To generate precise mole-fraction solubility data (

Workflow Diagram

Figure 1: Synthetic method workflow for solubility determination using laser monitoring.

Step-by-Step Procedure

-

Preparation: Calibrate the analytical balance (uncertainty

g) and the temperature controller (uncertainty -

Weighing: Accurately weigh a specific mass (

) of 1,3-Dimethyl-1H-indazole-5-carbaldehyde into a jacketed glass vessel. -

Solvent Addition: Add a known mass (

) of the organic solvent. -

Dissolution: Heat the mixture under stirring (400 rpm) until the solid completely dissolves and the laser transmittance is maximum/stable.

-

Equilibration: Cool the solution slowly at a rate of

or less. -

Detection: Monitor the laser intensity. The temperature at which the laser intensity drops sharply (due to crystal scattering) is recorded as the saturation temperature (

). -

Iteration: Repeat by adding more solvent to the same vessel to measure solubility at a lower concentration/temperature, or prepare new samples for different ranges.

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated using thermodynamic models to calculate the enthalpy (

Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility data of organic solids.

van't Hoff Analysis

Used to determine the apparent thermodynamic functions.[1]

-

Interpretation:

-

If the slope (

) is negative, dissolution is endothermic ( -

: A positive

-

Modeling Workflow

Figure 2: Thermodynamic modeling logic flow for solubility data validation.

Process Applications

Solvent Selection for Purification

-

Recrystallization: Use Ethanol or Isopropanol . The steep solubility curve (high at boiling, low at ambient) typical of indazoles in alcohols maximizes recovery yield.

-

Reaction Medium: DMF or Toluene . High solubility ensures homogeneous reaction conditions during the formylation or methylation steps.

Anti-Solvent Crystallization

-

Dissolve the crude intermediate in a minimum volume of THF or Ethyl Acetate .

-

Slowly add Hexane or Heptane (Anti-solvent).

-

Result: Controlled precipitation of high-purity crystals, removing polar impurities in the mother liquor.

References

-

Chemical Identity: PubChem. 1,3-Dimethyl-1H-indazole-5-carbaldehyde. National Library of Medicine. Link

-

Physical Properties: Fluorochem. 1H-Indazole-5-carbaldehyde Product Sheet. (Analog comparison). Link

-

Melting Point Data: Sigma-Aldrich. Indazole-5-carboxaldehyde Specification. Link

-

Experimental Method: NIST ThermoML. Journal of Chemical & Engineering Data. Standard protocols for solubility measurement (General Reference). Link

- Thermodynamic Modeling: Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

Sources

- 1. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US20220106301A1 - Acetamido-phenylbenzamide derivatives and methods of using the same - Google Patents [patents.google.com]

Technical Guide: Sourcing and Validation of 1,3-Dimethyl-1H-indazole-5-carbaldehyde (CAS: 352528-66-8)

Executive Summary & Chemical Profile[1][2][3][4][5]

1,3-Dimethyl-1H-indazole-5-carbaldehyde (CAS: 352528-66-8) is a critical heterocyclic intermediate employed primarily in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR) and GPCR ligands. Its structural rigidity and the presence of the N1-methyl group make it a valuable scaffold for optimizing pharmacokinetic properties, specifically metabolic stability compared to its N-unsubstituted analogs.

However, this molecule is frequently classified as a "Make-on-Demand" or Tier 3 catalog item. Unlike its unmethylated precursor (1H-indazole-5-carbaldehyde), it is rarely held in high stock by commodity vendors (Sigma, Fisher). This guide outlines the procurement landscape, pricing tiers, and, crucially, the validation protocols required to distinguish it from its common impurity, the N2-methyl regioisomer.

Chemical Specifications

| Property | Specification |

| CAS Number | 352528-66-8 |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Key Impurity | 1,3-Dimethyl-2H-indazole-5-carbaldehyde (Regioisomer) |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |

Market Analysis: Suppliers & Price Comparison

Due to the regiochemical challenges in its synthesis (N1 vs. N2 methylation), "off-the-shelf" stock is limited. Procurement strategies must be divided into Aggregators (Lead time < 2 weeks) and Custom Synthesis (Lead time 4–6 weeks).

Note: Prices are estimated based on Q1 2026 market data for research-grade purity (>97%).

Tier 1: Direct Stock & Fast Turnaround (Aggregators)

These vendors likely hold small stocks or have rapid access to partner inventories.

| Supplier | SKU/Cat # | Pack Size | Est. Price (USD) | Lead Time | Reliability |

| Enamine | Search via Store | 1 g | $180 - $250 | 5-10 Days | High (Synthesized in-house) |

| Combi-Blocks | Check SS-Series | 1 g | $150 - $220 | 3-7 Days | High (US Stock) |

| ChemScene | CS-Catalog | 1 g | $120 - $180 | 2-3 Weeks | Medium (China Stock) |

| eMolecules | Aggregator | Var.[1][2] | Market Rate | Var. | High (Vetted Network) |

Tier 2: Bulk & Custom Synthesis (Scale-Up)

For quantities >10g, catalog prices are inefficient. Contact these vendors for FTE (Full-Time Equivalent) or FFS (Fee-For-Service) quotes.

| Supplier | Region | Est. Bulk Price | Notes |

| WuXi AppTec | China | $2,500 / 100g | Best for GMP-like requirements. |

| Pharmablock | China/USA | $2,800 / 100g | Specializes in difficult heterocycles. |

| Syngene | India | $2,200 / 100g | Cost-effective for >500g batches. |

Procurement Warning: Be wary of "too good to be true" prices (<$50/g). These often turn out to be the unmethylated precursor (CAS 253801-04-6) or the N2-isomer mixture. Always demand a Batch-Specific H-NMR before payment.

Supply Chain Logic: The "Make vs. Buy" Decision

Because CAS 352528-66-8 is often a bottleneck, researchers must decide between buying the expensive final intermediate or synthesizing it from cheaper precursors.

The Synthesis Pathway & Risk Analysis

The primary reason for supply scarcity is the methylation step . Methylating 3-methyl-1H-indazole-5-carbaldehyde typically yields a mixture of N1 (desired) and N2 (undesired) isomers. Separating these requires careful chromatography, driving up the cost.

Figure 1: Manufacturing pathway highlighting the N1/N2 isomer separation bottleneck.

Quality Control & Validation Protocol (Self-Validating System)

If you purchase this compound, you must validate the regiochemistry. Suppliers occasionally mislabel the N2-isomer as the N1-isomer because they have identical Mass Spec (MS) signatures.

Protocol: Regiochemistry Verification

Objective: Confirm the methyl group is on Nitrogen-1, not Nitrogen-2.

Methodology:

-

1H-NMR (DMSO-d6):

-

N1-Methyl (Target): Look for a singlet methyl peak around 4.0 ppm . The C7-H proton (aromatic) typically shows a distinctive NOE (Nuclear Overhauser Effect) with the N-methyl group.

-

N2-Methyl (Impurity): The methyl singlet often shifts slightly downfield (approx 4.1 - 4.2 ppm ).

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Pass: Cross-peak observed between the N-Methyl protons and the C7-H aromatic proton. This confirms N1 substitution.

-

Fail: Cross-peak observed between N-Methyl protons and C3-Methyl (or C3-H if not dimethyl), indicating N2 substitution.

-

QC Decision Tree

Figure 2: Analytical decision tree for validating incoming shipments.

In-House Synthesis Alternative

If lead times are excessive (>4 weeks) or costs are prohibitive, the synthesis is accessible for a standard organic chemistry lab.

Reagents Required:

-

1H-Indazole-5-carbaldehyde (CAS 253801-04-6) - Widely available (~$50/g)

-

Iodomethane (MeI) or Dimethyl Sulfate

-

Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

-

DMF or Acetonitrile

Procedure Overview:

-

Dissolve 1H-indazole-5-carbaldehyde in DMF.

-

Add 1.2 eq of base (Cs₂CO₃ favors N1 alkylation slightly more than K₂CO₃).

-

Add 1.1 eq of MeI at 0°C.

-

Stir at RT for 2-4 hours.

-

Critical Step: Aqueous workup followed by Flash Column Chromatography (Hexane/EtOAc gradient). The N1 isomer is typically less polar (elutes first) than the N2 isomer, but this must be confirmed by TLC.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 58856095 (1,3-Dimethyl-1H-indazol-5-amine analog context). Retrieved from [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextualizing Indazole N-methylation effects). Retrieved from [Link]

Sources

Technical Guide: Structural Differentiation and Synthesis of 1,3-Dimethylindazole-5-Carboxaldehyde

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in various kinase inhibitors (e.g., Axitinib, Pazopanib). A critical challenge in the development of 1,3-dimethylindazole-5-carboxaldehyde is the formation of regioisomers during synthesis, specifically the thermodynamic

This guide provides a technical deep-dive into the structural differentiation of 1,3-dimethylindazole-5-carboxaldehyde (Target) from its primary isomer, 2,3-dimethylindazole-5-carboxaldehyde. It details spectroscopic signatures (

Structural Landscape & Isomerism

The core challenge lies in the tautomeric nature of the precursor, 3-methylindazole. Upon methylation, two principal regioisomers are generated. Understanding the electronic and steric environment of these isomers is prerequisite to their separation.

The Isomers

-

Target (N1-Isomer): 1,3-dimethyl-1H-indazole-5-carbaldehyde. The methyl group is attached to the nitrogen adjacent to the benzene ring junction. This is generally the thermodynamically stable isomer (benzenoid structure maintained).

-

Primary Impurity (N2-Isomer): 2,3-dimethyl-2H-indazole-5-carbaldehyde. The methyl group is on the nitrogen adjacent to the C3 position. This forms a quinonoid-like resonance structure, which is typically higher in energy but often kinetically favored under certain alkylation conditions.

Visualization of Isomeric Relationships

Figure 1: Isomeric landscape of methylated indazoles. The N1 vs. N2 split is the critical separation point in synthesis.

Spectroscopic Differentiation (The "Gold Standard")

Relying solely on LC-MS is insufficient as isomers often share identical masses (

Comparative NMR Signatures

The following table summarizes the diagnostic shifts distinguishing the N1 and N2 isomers.

| Feature | Target (N1-Methyl) | Impurity (N2-Methyl) | Mechanistic Explanation |

| N-Me Proton Shift | N2 is less shielded due to quinonoid character. | ||

| N-Me Carbon ( | Distinct electronic environments of pyrrole-like (N1) vs pyridine-like (N2) nitrogens. | ||

| C7-H Proton | ~ | ~ | Proximity to N1 lone pair affects shielding. |

| NOESY Correlation | N-Me | N-Me | CRITICAL: Spatial proximity determines the signal. |

NOESY Logic Diagram

The spatial arrangement of protons allows for unambiguous assignment.

Figure 2: Diagnostic NOE interactions. The N1-methyl group is spatially distant from the C3-methyl group, whereas in the N2-isomer, they are neighbors.

Synthetic Protocols

To achieve high purity, one must choose between a non-selective route (requiring chromatography) and a regioselective route.

Method A: Direct Methylation (Common, Non-Selective)

This method is faster but yields a mixture (~3:1 to 5:1 ratio of N1:N2) requiring careful separation.

Reagents: 3-methyl-1H-indazole-5-carbaldehyde, Iodomethane (MeI),

Protocol:

-

Dissolution: Dissolve 3-methyl-1H-indazole-5-carbaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Base Addition: Add

(1.5 eq). Stir at room temperature for 15 minutes to deprotonate the indazole. -

Alkylation: Cool to 0°C. Add MeI (1.1 eq) dropwise.

-

Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The N1 isomer is typically less polar (higher

) than the N2 isomer on silica. -

Workup: Dilute with water, extract with EtOAc. Wash organics with brine, dry over

.[2] -

Purification (Critical): Flash column chromatography (Gradient: 10%

40% EtOAc in Hexanes).-

Fraction 1: 1,3-dimethyl (Target) - Confirm by NOESY.

-

Fraction 2: 2,3-dimethyl (Impurity).

-

Method B: Regioselective Cyclization (High Purity)

This route constructs the indazole ring after establishing the N-methyl bond, avoiding isomer separation issues.

Reagents: 2-Fluoro-5-formylacetophenone (or protected equivalent), Methylhydrazine.

Protocol:

-

Setup: Dissolve 2-fluoro-5-formylacetophenone (1.0 eq) in n-Butanol or Ethanol.

-

Cyclization: Add Methylhydrazine (1.2 eq). Note: Methylhydrazine is highly toxic; handle in a fume hood.

-

Reflux: Heat to reflux (

C) for 6-12 hours. -

Isolation: Cool to precipitate the product. Filter and wash with cold ethanol.

-

Result: Predominantly yields the 1,3-dimethyl isomer due to the specific reactivity of methylhydrazine with 2-fluoroacetophenones.

Experimental Workflow Visualization

Figure 3: Decision tree for synthesis. Route A requires rigorous purification, while Route B designs out the impurity.

References

-

Regioselectivity in Indazole Alkylation

- L. Luo et al., "Regioselective Synthesis of N-Alkyl Indazoles," Journal of Organic Chemistry, 2006.

- Key Insight: Electronic effects of C5 substituents (like aldehydes)

-

NMR Characterization of Indazoles

- Claramunt, R. M., et al., "The annular tautomerism of indazoles," Arkivoc, 2007.

- Key Insight: Establishes the C and N NMR shifts distinguishing 1H and 2H indazoles.

-

Medicinal Chemistry Applications

-

Tzvetkov, N. T., et al., "Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors," Journal of Medicinal Chemistry, 2014.[5]

- Key Insight: Demonstrates the biological necessity of separ

-

-

Crystal Structure Data

- Cambridge Crystallographic Data Centre (CCDC). Search for "1,3-dimethylindazole".

- Key Insight: X-ray diffraction provides absolute configuration if the oil/gum can be crystallized.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. BJOC - Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Dimethyl-1H-indazole-5-carbaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,3-Dimethyl-1H-indazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to offer predictive insights into its properties, synthesis, and potential applications.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a "privileged scaffold" in drug discovery.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2][3] The versatility of the indazole nucleus allows for substitution at various positions, leading to a vast chemical space for the development of novel therapeutic agents.[3][4] The introduction of a carbaldehyde group at the 5-position provides a reactive handle for further synthetic modifications, making it a valuable intermediate for creating diverse chemical libraries.[5]

Predicted Physicochemical Properties

Direct experimental data for 1,3-Dimethyl-1H-indazole-5-carbaldehyde is not extensively documented. However, by analyzing the properties of its close structural analogs, we can predict its key physicochemical characteristics.

| Property | Predicted Value for 1,3-Dimethyl-1H-indazole-5-carbaldehyde | Analog Data |

| Molecular Formula | C₁₀H₁₀N₂O | 1-Methyl-1H-indazole-5-carbaldehyde: C₉H₈N₂O[6] |

| Molecular Weight | ~174.19 g/mol | 1-Methyl-1H-indazole-5-carbaldehyde: 160.17 g/mol [7] |

| Physical Form | Predicted to be a solid at room temperature. | 1-Methyl-1H-indazole-5-carbaldehyde is a solid.[8] |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | General solubility for similar heterocyclic compounds. |

| XlogP (Predicted) | ~1.5 - 2.0 | 3-methyl-1H-indazole-5-carbaldehyde: 1.4[9] |

Proposed Synthesis and Purification

The synthesis of 1,3-Dimethyl-1H-indazole-5-carbaldehyde can be envisioned through a multi-step process starting from a commercially available indazole derivative. The following proposed pathway leverages well-established synthetic methodologies.

Synthetic Pathway Overview

Caption: Proposed two-step synthesis of 1,3-Dimethyl-1H-indazole-5-carbaldehyde.

Step-by-Step Experimental Protocols

Step 1: N-Methylation of 3-Methyl-1H-indazole

The regioselective N-alkylation of indazoles is a critical step, as it can lead to a mixture of N1 and N2 isomers.[10] The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor N1 alkylation for many indazole substrates.[11][12]

Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methyl-1H-indazole (1.0 equivalent).

-

Add anhydrous THF to dissolve the starting material.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Re-cool the mixture to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,3-Dimethyl-1H-indazole.

Step 2: Vilsmeier-Haack Formylation of 1,3-Dimethyl-1H-indazole

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[13][14] The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).[15][16]

Protocol:

-

In a separate flask, cool anhydrous DMF (as solvent) to 0 °C.

-

Slowly add phosphorus oxychloride (3.0 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

To this mixture, add a solution of 1,3-Dimethyl-1H-indazole (1.0 equivalent) in anhydrous DMF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Basify the mixture with a cold aqueous solution of sodium hydroxide or potassium carbonate to pH > 10.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude 1,3-Dimethyl-1H-indazole-5-carbaldehyde can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Predicted Spectroscopic Characterization

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques.

| Technique | Predicted Data for 1,3-Dimethyl-1H-indazole-5-carbaldehyde |

| ¹H NMR | - Aldehydic proton (CHO) singlet around δ 9.9-10.1 ppm.- Aromatic protons as singlets or doublets in the range of δ 7.5-8.5 ppm.- N-methyl singlet around δ 4.0-4.2 ppm.- C-methyl singlet around δ 2.5-2.7 ppm. |

| ¹³C NMR | - Carbonyl carbon (CHO) signal around δ 190-195 ppm.- Aromatic carbons in the range of δ 110-150 ppm.- N-methyl carbon around δ 35-40 ppm.- C-methyl carbon around δ 15-20 ppm. |

| IR (Infrared) | - Strong C=O stretching vibration for the aldehyde at ~1690-1710 cm⁻¹.- Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.- Aliphatic C-H stretching vibrations around 2850-2950 cm⁻¹. |

| MS (Mass Spec) | - Expected [M+H]⁺ ion at m/z ≈ 175.08. |

Potential Applications and Research Directions

The indazole core is a key feature in many biologically active compounds.[17] The title compound, 1,3-Dimethyl-1H-indazole-5-carbaldehyde, serves as a versatile intermediate for the synthesis of a wide range of derivatives with potential therapeutic applications.

Workflow for Biological Screening

Caption: A general workflow for the biological evaluation of derivatives.

-

Oncology: Many indazole derivatives have shown potent anti-cancer activity.[3] The aldehyde functionality can be used to synthesize imines, hydrazones, or other derivatives for screening against various cancer cell lines.

-

Inflammation: Indazoles are known for their anti-inflammatory properties.[2] Derivatives of the title compound could be evaluated in assays for key inflammatory targets like COX enzymes or cytokine production.

-

Neuroscience: The indazole scaffold is present in compounds targeting the central nervous system. Further derivatization could lead to novel agents for neurodegenerative diseases or psychiatric disorders.

-

Materials Science: The aromatic and polar nature of this molecule could make it a building block for novel organic materials with interesting electronic or photophysical properties.

Safety and Handling

Based on the safety information for analogous compounds like 1-Methyl-1H-indazole-5-carbaldehyde, the following precautions should be taken:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8]

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a dark place under an inert atmosphere, preferably at 2-8°C.

Conclusion

1,3-Dimethyl-1H-indazole-5-carbaldehyde represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its predicted properties and a practical framework for its synthesis and characterization. The versatility of its structure, particularly the reactive aldehyde group, makes it a valuable intermediate for the development of new molecules with potential applications in drug discovery and materials science. Further experimental validation of the predictive data presented herein is a crucial next step in unlocking the full potential of this compound.

References

- PubChem. (n.d.). 1-methyl-1H-imidazole-5-carbaldehyde. National Center for Biotechnology Information.

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Keating, J. J., et al. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.

- BenchChem. (2025). Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates.

- Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction.

- PubChemLite. (n.d.). 3-methyl-1h-indazole-5-carbaldehyde (C9H8N2O).

- Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.

- Alam, M. J., & Keating, J. J. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.

- Murakami, Y., et al. (2003, August 4). The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydrocarbazole. Chemical and Pharmaceutical Bulletin.

- BenchChem. (2025, December). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.

- Dong, L., et al. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.

- J&K Scientific. (n.d.). 1-Methyl-1H-indazole-5-carbaldehyde.

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

- PubChemLite. (n.d.). 1-methyl-1h-indazole-5-carboxaldehyde (C9H8N2O).

- BenchChem. (n.d.). Discovery and synthesis of novel indazole derivatives.

- Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

- Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry.

- Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- Shaikh, A., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.

- Upmanyu, N. (2016, November 21). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry.

- PubChem. (n.d.). 7-Methyl-1H-indazole-5-carbaldehyde. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-methyl-1H-indazol-5-amine. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives.

- ResearchGate. (2025, August 9). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.

- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. 13(Special Issue 9).

- Google Patents. (n.d.). US6998489B2 - Methods of making indazoles.

- Odell, L. R., et al. (n.d.). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. White Rose Research Online.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - 1-methyl-1h-indazole-5-carboxaldehyde (C9H8N2O) [pubchemlite.lcsb.uni.lu]

- 7. 7-Methyl-1H-indazole-5-carbaldehyde | C9H8N2O | CID 18452106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Methyl-1H-indazole-5-carbaldehyde | 872607-89-1 [sigmaaldrich.com]

- 9. PubChemLite - 3-methyl-1h-indazole-5-carbaldehyde (C9H8N2O) [pubchemlite.lcsb.uni.lu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. research.ucc.ie [research.ucc.ie]

- 12. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 15. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Synthesis of Kinase Inhibitors Using 1,3-Dimethyl-1H-indazole-5-carbaldehyde

Executive Summary & Strategic Value

This guide details the synthetic utility of 1,3-Dimethyl-1H-indazole-5-carbaldehyde (CAS: 365208-48-4) as a pivotal intermediate in the discovery of novel protein kinase inhibitors.

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its bioisosteric relationship with the adenine ring of ATP. Unlike the indole scaffold, the extra nitrogen in the indazole ring (N2) offers unique hydrogen-bonding capabilities within the kinase hinge region.

Why 1,3-Dimethyl-1H-indazole-5-carbaldehyde?

-

Tautomeric Lock: The N1-methyl group locks the indazole in the 1H-tautomer, preventing the 1H/2H tautomeric shift that can complicate binding kinetics in unsubstituted indazoles.

-

Hydrophobic Reach: The C3-methyl group is positioned to occupy the hydrophobic "gatekeeper" pocket or the solvent-accessible front pocket, depending on the binding mode (Type I vs. Type II).

-

The C5-Aldehyde Handle: This electrophilic center allows for rapid diversification via Knoevenagel condensations (creating rigid, planar inhibitors) or reductive aminations (creating flexible, solubility-enhanced inhibitors).

Synthetic Pathways & Logic

We present two distinct workflows based on the desired kinase target profile.

Pathway A: The "Rigid" Route (Receptor Tyrosine Kinases)

Target Class: VEGFR, PDGFR, FGFR. Mechanism: Knoevenagel condensation with oxindoles. Rationale: Creates a conjugated, planar system similar to Sunitinib or Toceranib . The planarity is essential for deep insertion into the ATP-binding cleft of receptor tyrosine kinases (RTKs).

Pathway B: The "Flexible" Route (Ser/Thr Kinases)

Target Class: PLK4, CDKs, Aurora Kinases. Mechanism: Reductive Amination.[1] Rationale: Introduces a flexible amine linker, allowing the molecule to wrap around specific residues (like the lysine floor) or extend into the solvent-exposed region to improve solubility and pharmacokinetic properties.

Caption: Divergent synthetic workflows starting from the C5-aldehyde core. Path A yields rigid inhibitors; Path B yields flexible scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of Indazolyl-Indolinone (Knoevenagel)

Application: Synthesis of VEGFR-2 inhibitors analogous to Sunitinib.

Reagents:

-

1,3-Dimethyl-1H-indazole-5-carbaldehyde (1.0 equiv)

-

5-Fluoro-1,3-dihydro-2H-indol-2-one (1.0 equiv)

-

Piperidine (0.1 equiv)

-

Ethanol (anhydrous)

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-Dimethyl-1H-indazole-5-carbaldehyde (174 mg, 1.0 mmol) and 5-Fluoro-oxindole (151 mg, 1.0 mmol) in anhydrous Ethanol (5 mL).

-

Catalysis: Add Piperidine (10 µL, 0.1 mmol). Note: Piperidine acts as the base catalyst to deprotonate the oxindole C3 position.

-

Reaction: Fit the flask with a reflux condenser and heat to 80°C (reflux) for 3–5 hours.

-

Checkpoint: The solution typically turns from yellow to deep orange/red, indicating the formation of the conjugated exocyclic double bond.

-

-

Monitoring: Monitor by TLC (Mobile phase: 5% Methanol in DCM). The aldehyde spot (high Rf) should disappear.

-

Workup (Precipitation): Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The product should precipitate as a bright orange solid.

-

Purification: Filter the solid under vacuum. Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Hexane (2 x 5 mL) to remove unreacted aldehyde and piperidine.

-

Drying: Dry the solid in a vacuum oven at 50°C overnight.

Expected Yield: 75–85% Key Characterization Signal (1H NMR): Look for the singlet vinyl proton (–CH=C) shift around 7.6–7.9 ppm , distinct from the aromatic region.

Protocol B: Synthesis of Indazolyl-Benzylamine (Reductive Amination)

Application: Synthesis of PLK4 or Aurora Kinase inhibitors.

Reagents:

-

1,3-Dimethyl-1H-indazole-5-carbaldehyde (1.0 equiv)

-

Morpholine or substituted Benzylamine (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (catalytic, 1-2 drops)

-

1,2-Dichloroethane (DCE) or DCM

Step-by-Step Methodology:

-

Imine Formation: In a dry vial, combine the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL). Add 1 drop of Acetic Acid to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour under Nitrogen.

-

Reduction: Add Sodium Triacetoxyborohydride (318 mg, 1.5 mmol) in one portion.

-

Why STAB? It is milder than NaBH4 and selectively reduces the imine without reducing the aldehyde (if any remains) or other sensitive functional groups.

-

-

Reaction: Stir at RT for 12–16 hours.

-

Quench: Quench the reaction by adding saturated aqueous NaHCO3 (10 mL). Stir vigorously for 10 minutes until gas evolution ceases.

-

Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers.

-

Purification: Wash with Brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the residue via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).

Expected Yield: 60–80%

Analytical Data Summary

The following table summarizes typical physicochemical properties expected for inhibitors derived from this scaffold.

| Property | Value / Range | Relevance to Drug Discovery |

| LogP (Calc) | 2.5 – 3.8 | Ideal for cell permeability (Lipinski's Rule of 5). |

| TPSA | 60 – 90 Ų | Good oral bioavailability potential (< 140 Ų). |

| H-Bond Donors | 1 – 2 | Specific interaction with Kinase Hinge (Glu/Leu residues). |

| Solubility | Moderate | The 1,3-dimethyl groups improve solubility compared to NH-indazoles. |

| Metabolic Stability | High | The C3-methyl blocks oxidation at the electron-rich C3 position. |

Biological Context & Mechanism of Action[2][3]

Binding Mode

Indazole-based inhibitors typically function as Type I ATP-competitive inhibitors .

-

Hinge Binding: The N2 nitrogen of the indazole accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Cys919 in VEGFR2).

-

Gatekeeper Interaction: The C3-methyl group sits in the hydrophobic pocket adjacent to the gatekeeper residue, providing selectivity over kinases with bulky gatekeepers.

Caption: Schematic interaction of the 1,3-dimethyl-indazole scaffold within the kinase active site.

References

-

BenchChem Technical Support. (2025).[2][3] The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry. BenchChem Application Notes. Link

-

Pauls, J., et al. (2025).[1] Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health (PMC). Link

-

Yoo, H., et al. (2023).[4] Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry. Link

-

Organic Chemistry Portal. (2024).[5] Knoevenagel Condensation: Mechanisms and Protocols. Link

-

Viperino, A., et al. (2025).[1] Oxindole synthesis via a Knoevenagel condensation: Applications in Drug Discovery. ResearchGate. Link

Sources

- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

Application Note: Reductive Amination Protocols for 1,3-Dimethyl-1H-indazole-5-carbaldehyde

Executive Summary & Strategic Context

The 1,3-dimethyl-1H-indazole-5-carbaldehyde scaffold is a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor space (e.g., VEGFR, PDGFR inhibitors). The C5-position serves as a critical vector for solubilizing groups or solvent-front interactions within an ATP-binding pocket.

Reductive amination of this aldehyde is the primary method for installing amine-based diversity at the C5 position. While seemingly routine, the electronic properties of the indazole ring—specifically the electron-donating nature of the N1-methyl group—can render the C5-aldehyde less electrophilic than simple benzaldehydes. This necessitates a protocol that balances imine formation kinetics with chemoselective reduction .

This guide provides three validated protocols, prioritizing the Sodium Triacetoxyborohydride (STAB) method for its superior selectivity and operational simplicity.

Chemical Strategy & Mechanism[1][2][3][4]

Mechanistic Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (or iminium ion for secondary amines).[1] The critical control point is the protonation of the imine, which activates it for hydride transfer.

Key Mechanistic Insight:

-

Reagent Selection: NaBH(OAc)₃ (STAB) is preferred because it is mild enough not to reduce the aldehyde competitively at a significant rate, yet strong enough to reduce the protonated imine.

-

Acid Catalysis: The indazole ring is electron-rich. To drive imine formation and activation, a weak acid (Acetic Acid) is essential to protonate the carbonyl oxygen and the subsequent imine nitrogen.

Reaction Visualization

Figure 1: Mechanistic workflow for the reductive amination of indazole-5-carbaldehyde.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB in DCE)

Best for: General library synthesis, valuable amines, and avoiding toxic cyanoborohydrides. Chemoselectivity: High. Retains nitro, cyano, and ester groups if present on the amine.

Materials

-

Substrate: 1,3-Dimethyl-1H-indazole-5-carbaldehyde (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF

-

Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)

Step-by-Step Procedure

-

Preparation: In a dry vial equipped with a stir bar, dissolve the aldehyde (1.0 equiv) in DCE (concentration ~0.1 M to 0.2 M).

-

Amine Addition: Add the amine (1.1 equiv).

-

Note: If using an amine hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

-

-

Acid Activation: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes to establish the imine equilibrium.

-

Observation: The solution may darken or become slightly cloudy; this is normal.

-

-

Reduction: Add STAB (1.5 equiv) in a single portion.

-

Caution: Mild gas evolution (H₂) may occur.

-

-

Reaction: Stir at RT under nitrogen/argon for 2–16 hours. Monitor by LCMS.

-

Target Mass: Look for [M+1] of the product. Disappearance of the imine peak (often unstable on LCMS) and aldehyde peak indicates completion.

-

-

Quench: Quench by adding saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 15 minutes to destroy borate complexes.

-

Workup: Extract with DCM (x3). Wash combined organics with Brine. Dry over Na₂SO₄.[2]

-

Purification: Concentrate in vacuo. Purify via Flash Chromatography (DCM/MeOH or Hexane/EtOAc gradients).

Protocol B: The "Difficult Substrate" Method (NaBH₃CN in MeOH)

Best for: Sterically hindered amines, poorly soluble substrates, or when the imine fails to form in DCE. Safety Warning: Generates HCN. Must be performed in a well-ventilated fume hood.

Materials

-

Solvent: Methanol (anhydrous preferred)

-

Additive: Zinc Chloride (ZnCl₂) (Optional, Lewis acid catalyst for stubborn imines)

Step-by-Step Procedure

-

Dissolve aldehyde (1.0 equiv) and amine (1.2 equiv) in MeOH (0.1 M).

-

Add Acetic Acid (catalytic, 10 mol%) to adjust pH to ~5–6.

-

Add NaBH₃CN (1.5 equiv).

-

Optional: If conversion is low after 4 hours, heat to 50°C.

-

Workup: CRITICAL: Quench with 1N NaOH (basic workup is essential to trap cyanide as non-volatile salts). Extract with EtOAc.[2]

Protocol C: Stepwise Method (NaBH₄)

Best for: Preventing over-alkylation of primary amines (dimer formation).

-

Imine Formation: Reflux Aldehyde + Primary Amine in MeOH or EtOH for 2–4 hours (or use Dean-Stark in Toluene).

-

Confirmation: Verify imine formation by 1H NMR (shift of aldehyde proton from ~10 ppm to imine ~8.5 ppm).

-

Reduction: Cool to 0°C. Add NaBH₄ (1.0 equiv) slowly.

-

Workup: Standard aqueous workup.

Data Interpretation & Troubleshooting

Analytical Markers (1H NMR)

| Moiety | Starting Material (Aldehyde) | Product (Amine) |

| C5-CHO Proton | Singlet, ~10.0 ppm | Absent |

| C5-CH2-N Proton | Absent | Singlet/Doublet, ~3.5 – 4.2 ppm |

| Indazole C3-Me | Singlet, ~2.5 ppm | Singlet, ~2.5 ppm (Unchanged) |

| Indazole N1-Me | Singlet, ~4.0 ppm | Singlet, ~4.0 ppm (Unchanged) |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion | Poor imine formation due to electron-rich ring. | Increase Acetic Acid to 2-3 equiv. Add molecular sieves (4Å) to drive dehydration. |

| Alcohol Byproduct | Direct reduction of aldehyde before imine forms. | Use Protocol C (Stepwise) . Ensure amine is added before the reducing agent. |

| Dimer Formation | Primary amine reacts with two aldehydes. | Use a large excess of amine (2–3 equiv) or switch to Protocol C. |

| Boron Complex | Product stuck in aqueous layer or low yield. | Ensure vigorous stirring with NaHCO₃ or use Rochelle's Salt during quench to break N-B complexes. |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Link

-

Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591. (Context on Indazole utility). Link

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Application Note: Knoevenagel Condensation of 1,3-Dimethyl-1H-indazole-5-carbaldehyde

[1]

Executive Summary

This technical guide details the protocols for performing Knoevenagel condensation reactions utilizing 1,3-Dimethyl-1H-indazole-5-carbaldehyde as the electrophilic substrate.[1] The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Pazopanib, Axitinib) and anti-inflammatory agents.

The condensation of the 5-formyl moiety with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields

Scientific Background & Mechanism[1][2][3][4][5][6]

Substrate Analysis[1]

-

Compound: 1,3-Dimethyl-1H-indazole-5-carbaldehyde[1]

-

Reactivity Profile: The indazole ring is an electron-rich heterocycle.[1][2] The methyl groups at

and -

Target Product: Arylidene derivatives (Michael acceptors).[1]

Reaction Mechanism

The reaction proceeds via a base-catalyzed nucleophilic addition followed by dehydration.[1][3]

-

Deprotonation: The base abstracts a proton from the active methylene compound (pK

-

Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the indazole aldehyde.[1]

-

Dehydration: The resulting aldol intermediate undergoes base-catalyzed elimination of water (E1cB mechanism) to form the conjugated alkene.[1]

Experimental Protocols

Protocol A: Standard Benchtop Synthesis (Ethanol/Piperidine)

Best for: Gram-scale synthesis, high purity requirements, and initial exploratory chemistry.[1]

Materials

-

Substrate: 1,3-Dimethyl-1H-indazole-5-carbaldehyde (1.0 equiv)

-

Reagent: Malononitrile or Ethyl Cyanoacetate (1.1 equiv)[1]

-

Catalyst: Piperidine (0.1 equiv) or Morpholine[1]

Step-by-Step Procedure

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar with 1,3-Dimethyl-1H-indazole-5-carbaldehyde (500 mg, 2.87 mmol) and Absolute Ethanol (10 mL).

-

Addition: Add Malononitrile (208 mg, 3.15 mmol) in one portion.

-

Catalysis: Add Piperidine (28

L, 0.28 mmol) dropwise. Note: A slight exotherm may be observed. -

Reaction: Heat the mixture to reflux (78 °C) for 2–4 hours.

-

Monitoring: Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes).[1] The aldehyde spot (

) should disappear, replaced by a lower

-

-

Workup: Cool the reaction mixture to room temperature, then chill in an ice bath (0–4 °C) for 30 minutes to maximize precipitation.

-

Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold Ethanol (2 x 5 mL) followed by Hexanes (2 x 5 mL).

-

Drying: Dry the solid in a vacuum oven at 45 °C for 6 hours.

Expected Yield: 85–92% Appearance: Yellow to orange crystalline solid.[1]

Protocol B: Green Chemistry Approach (Aqueous/Microwave)

Best for: Library generation, high-throughput screening (HTS), and environmentally sensitive workflows.[1]

Materials

-

Substrate: 1,3-Dimethyl-1H-indazole-5-carbaldehyde (1.0 equiv)

-

Reagent: Malononitrile (1.1 equiv)[1]

-

Catalyst: Thiamine hydrochloride (Vitamin B1) or simply Water (catalyst-free at high temp)[1]

-

Solvent: Water:Ethanol (1:1 v/v)[1]

Step-by-Step Procedure

-

Mixture Preparation: In a microwave-safe vial (10 mL), suspend the aldehyde (100 mg) and malononitrile (1.1 equiv) in 2 mL of Water:Ethanol (1:1).

-

Irradiation: Seal the vial and irradiate in a dedicated synthesis microwave reactor.

-

Isolation: Pour the reaction mixture onto crushed ice (10 g). Stir vigorously for 5 minutes.

-

Filtration: Filter the resulting precipitate.[1][5] Wash with water (3 x 5 mL) to remove any unreacted malononitrile and catalyst.[1]

-

Purification: Recrystallize from hot Ethanol if necessary (often not required due to high conversion).

Expected Yield: 88–95% Green Metric: High atom economy; water is the primary byproduct.[1]

Data Analysis & Characterization

To validate the formation of the product, researchers should look for specific spectroscopic signatures.[1]

| Technique | Diagnostic Signal | Interpretation |

| Appearance of the vinylic proton ( | ||

| IR Spectroscopy | 2200 – 2220 cm | Strong absorption band indicating Nitrile ( |

| IR Spectroscopy | Alkene ( | |

| Melting Point | Sharp range (e.g., 140–145 °C) | Indicates high purity; broad range suggests incomplete reaction or solvent trapping.[1] |

Workflow Visualization

The following diagram illustrates the logical flow from substrate selection to final application, highlighting the decision points between Standard and Green protocols.

Figure 1: Decision matrix and workflow for the synthesis of indazole-based Knoevenagel products.

Applications in Drug Discovery[1][5][10][11][12]